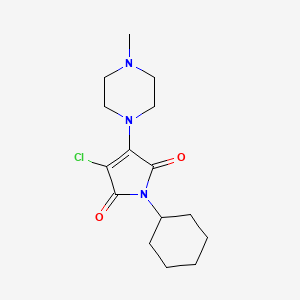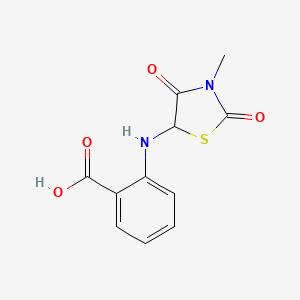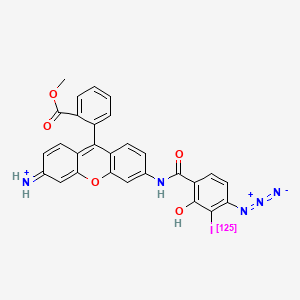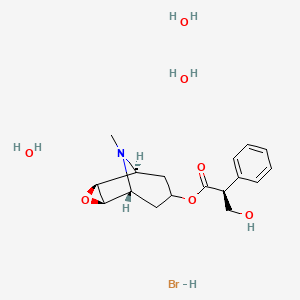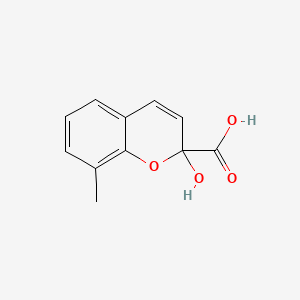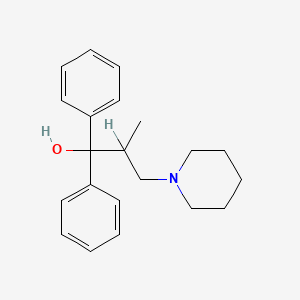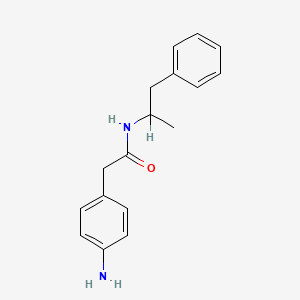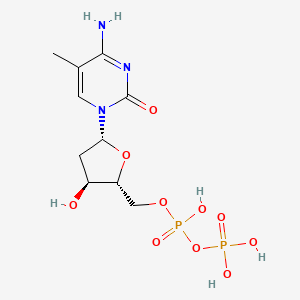
5-Methyldeoxycytidine 5'-(trihydrogen diphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyldeoxycytidine 5'-(trihydrogen diphosphate) is a 2'-deoxycytidine phosphate and a pyrimidine 2'-deoxyribonucleoside 5'-diphosphate. It is a conjugate acid of a 5-methyldeoxycytidine 5'-diphosphate(3-).
Aplicaciones Científicas De Investigación
Biochemical Mechanisms in Human Cells
Research by Vilpo and Vilpo (1991) explores the biochemical mechanisms preventing the reutilization of DNA 5-methylcytosine in human cells. Their study demonstrates that stringent discrimination of 5-methyldeoxycytidine 5'-(trihydrogen diphosphate) by cellular monophosphokinases is a key mechanism to avoid its reutilization in DNA synthesis, which could have significant implications on cellular control and gene expression (Vilpo & Vilpo, 1991).
Quantitation in DNA
Wilson et al. (1986) developed a sensitive method for quantifying 5-methyldeoxycytidine in DNA. This method allows the precise determination of 5-methyldeoxycytidine content in various cell types, important for understanding genomic methylation patterns (Wilson et al., 1986).
Role in Ribonucleotide Reduction
Baker et al. (1991) found that certain diphosphates of 5-methyldeoxycytidine act as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This discovery has implications for understanding the mechanisms of certain anticancer agents (Baker et al., 1991).
Enzymatic Synthesis and DNA Methylation
Wang, Huang, and Ehrlich (1982) developed an enzymatic method to synthesize 5-methyldeoxycytidine triphosphate, which plays a crucial role in the substitution of cytosine residues in DNA. This process is important for studying DNA methylation, a key mechanism in gene expression and regulation (Wang, Huang, & Ehrlich, 1982).
Inhibition of DNA Synthesis
Heinemann et al. (1990) explored the inhibitory effects of certain deoxycytidine analogs on DNA synthesis in cells, providing insights into mechanisms that could be exploited for therapeutic purposes in treating cancer (Heinemann et al., 1990).
Propiedades
Nombre del producto |
5-Methyldeoxycytidine 5'-(trihydrogen diphosphate) |
|---|---|
Fórmula molecular |
C10H17N3O10P2 |
Peso molecular |
401.2 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N3O10P2/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
Clave InChI |
SHFOWZBOBJJZAP-XLPZGREQSA-N |
SMILES isomérico |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1197423.png)
![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)
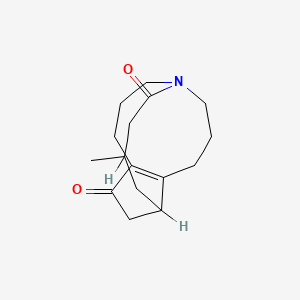
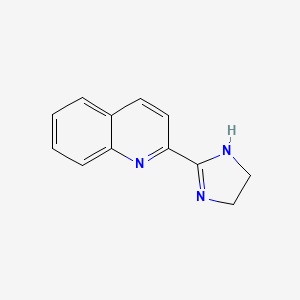
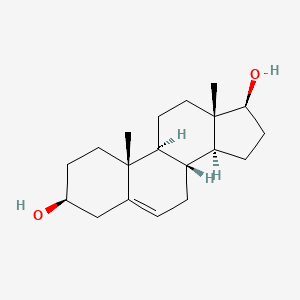
![2-Pyridinecarboxylic acid [2-(2,3-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1197432.png)
![2-[5-(4-butoxyphenyl)-2-tetrazolyl]-N-(2-furanylmethyl)acetamide](/img/structure/B1197433.png)
